molecular formula C19H24F6N4O3 B4294495 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B4294495
M. Wt: 470.4 g/mol
InChI Key: AVVXDRWBYOMFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a unique combination of adamantane and triazine structures The adamantane moiety is known for its rigidity and stability, while the triazine ring is a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the triazine ring. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product. For instance, the adamantane derivative can be synthesized through a reaction involving adamantane and an appropriate alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted triazine compounds .

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into particular binding sites. The triazine ring can interact with various enzymes and receptors, modulating their activity. The trifluoroethoxy groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE stands out due to its combination of the adamantane and triazine structures, along with the trifluoroethoxy groups. This unique arrangement provides a balance of stability, reactivity, and lipophilicity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F6N4O3/c20-18(21,22)9-30-15-27-14(28-16(29-15)31-10-19(23,24)25)26-1-2-32-17-6-11-3-12(7-17)5-13(4-11)8-17/h11-13H,1-10H2,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVXDRWBYOMFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC4=NC(=NC(=N4)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 2
Reactant of Route 2
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 3
Reactant of Route 3
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 4
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 5
Reactant of Route 5
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE
Reactant of Route 6
Reactant of Route 6
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.